![molecular formula C17H14N6OS B237784 N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Anti-Parkinsonian and Neuroprotective Potential
Research on similar triazolothiadiazole compounds indicates potential anti-Parkinsonian and neuroprotective effects. One study detailed the synthesis of triazolothiadiazole derivatives, which exhibited activity in haloperidol-induced catalepsy and oxidative stress in mice, suggesting their potential as agents for Parkinson’s disease treatment. The compounds conformed to Lipinski’s rule of five, indicating their promise as drug agents (Azam et al., 2010).
Antidepressant Activity
Compounds with structural similarities to N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide have been shown to possess antidepressant properties. Indole-containing derivatives of 1,3,4-thiadiazole and 1,2,4-triazole, for example, exhibited antidepressant activity comparable to imipramine in mice, showing potential for crossing the blood-brain barrier and exerting central nervous system effects (Varvaresou et al., 1998).
Anticonvulsant Activities
Related triazole compounds have been investigated for their anticonvulsant activities. For instance, 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives containing triazole and other heterocycle substituents demonstrated significant anticonvulsant activity in studies. These findings point to the potential of these compounds in treating convulsive disorders (Wang et al., 2019).
Antihistaminic Agents
Research on 1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones has revealed their potential as H1-antihistaminic agents. The compounds were found to significantly protect animals from histamine-induced bronchospasm, indicating their promise as antihistaminic agents with minimal sedation effects (Alagarsamy et al., 2005).
Cardiovascular Agents
Triazolopyrimidine derivatives have been synthesized as inhibitors of cAMP phosphodiesterase from various tissues, showing promise as cardiovascular agents. For example, one study showed that certain derivatives increased cardiac output significantly without raising heart rate, indicating their potential as cardiovascular therapeutics (Novinson et al., 1982).
properties
Product Name |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide |
|---|---|
Molecular Formula |
C17H14N6OS |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N6OS/c1-10-5-6-12(16-22-23-11(2)20-21-17(23)25-16)8-14(10)19-15(24)13-4-3-7-18-9-13/h3-9H,1-2H3,(H,19,24) |
InChI Key |
JEBPWJIDFWWMKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



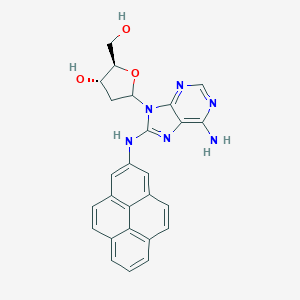
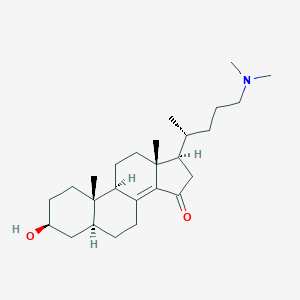
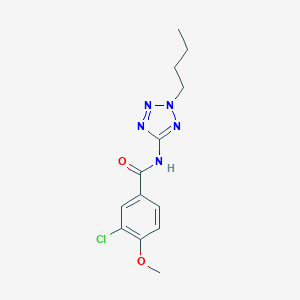
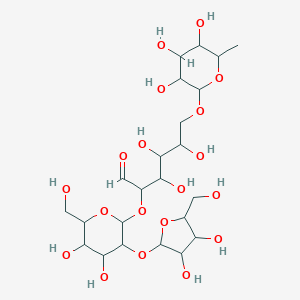
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)
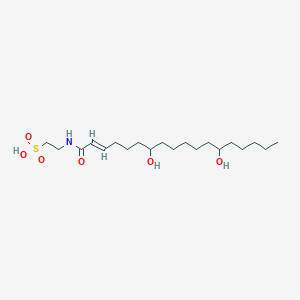
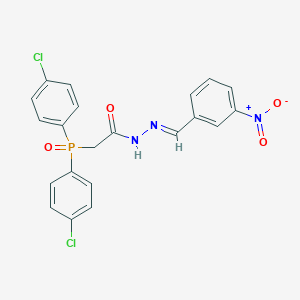
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)
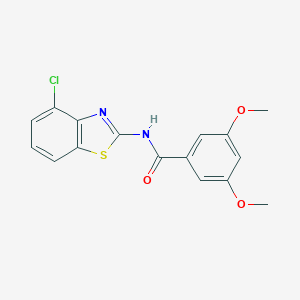
![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)
